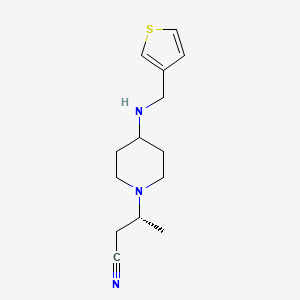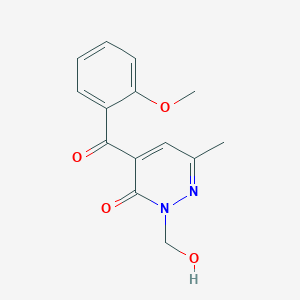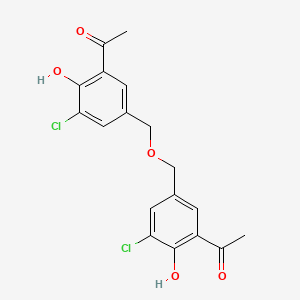
1,1'-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two phenylene groups connected by an oxybis(methylene) bridge, each substituted with chloro and hydroxy groups, and terminated with ethanone groups.
Preparation Methods
The synthesis of 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone typically involves multiple steps. One common method includes the reaction of 3-chloro-2-hydroxybenzaldehyde with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar compounds to 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone include:
1,1’-((Oxybis(methylene))bis(3-hydroxy-5,1-phenylene))diethanone: Lacks the chloro substituents, which may affect its reactivity and biological activity.
1,1’-((Oxybis(methylene))bis(3-chloro-2-methoxy-5,1-phenylene))diethanone: The methoxy groups can influence its solubility and chemical reactivity.
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))dimethanone:
The unique combination of chloro, hydroxy, and ethanone groups in 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone contributes to its distinct chemical behavior and wide range of applications.
Properties
Molecular Formula |
C18H16Cl2O5 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
1-[5-[(3-acetyl-5-chloro-4-hydroxyphenyl)methoxymethyl]-3-chloro-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H16Cl2O5/c1-9(21)13-3-11(5-15(19)17(13)23)7-25-8-12-4-14(10(2)22)18(24)16(20)6-12/h3-6,23-24H,7-8H2,1-2H3 |
InChI Key |
VJPHMBGXVDLWKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)COCC2=CC(=C(C(=C2)Cl)O)C(=O)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


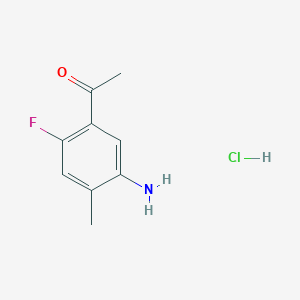
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
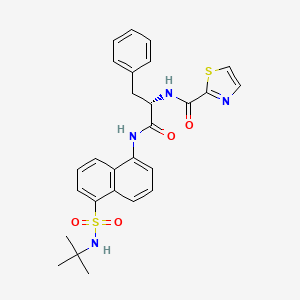
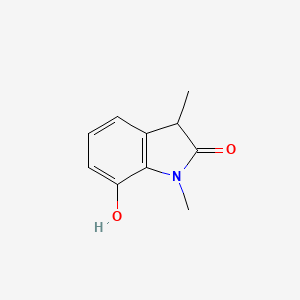
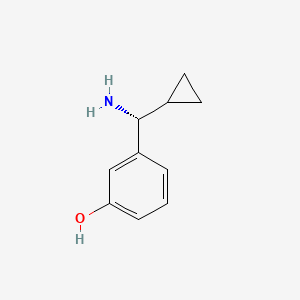
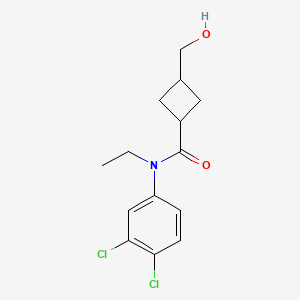
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)

![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
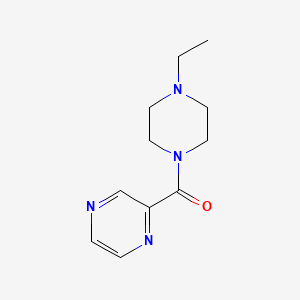
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)
